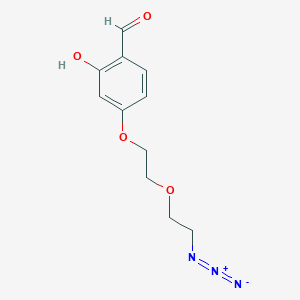

4-(2-(2-Azidoethoxy)ethoxy)-2-hydroxybenzaldehyde

Description

Properties

IUPAC Name |

4-[2-(2-azidoethoxy)ethoxy]-2-hydroxybenzaldehyde | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H13N3O4/c12-14-13-3-4-17-5-6-18-10-2-1-9(8-15)11(16)7-10/h1-2,7-8,16H,3-6H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DTLSJGVKWYOVDF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1OCCOCCN=[N+]=[N-])O)C=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H13N3O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID401234119 | |

| Record name | 4-[2-(2-Azidoethoxy)ethoxy]-2-hydroxybenzaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID401234119 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

251.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1942058-15-2 | |

| Record name | 4-[2-(2-Azidoethoxy)ethoxy]-2-hydroxybenzaldehyde | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1942058-15-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4-[2-(2-Azidoethoxy)ethoxy]-2-hydroxybenzaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID401234119 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Biological Activity

The compound 4-(2-(2-Azidoethoxy)ethoxy)-2-hydroxybenzaldehyde is an azide-functionalized derivative of hydroxybenzaldehyde that has garnered attention for its potential biological activities. This article explores its synthesis, biological activity, and implications in medicinal chemistry, particularly focusing on its effects on various cellular processes and its potential therapeutic applications.

Synthesis of this compound

The synthesis of this compound typically involves the reaction of 2-(2-chloroethoxy)ethanol with sodium azide, followed by further functionalization through standard organic synthesis techniques. The key steps include:

- Formation of the Azide : Sodium azide is reacted with a suitable halide or alcohol to introduce the azido group.

- Benzaldehyde Functionalization : The hydroxybenzaldehyde moiety is introduced through electrophilic aromatic substitution or similar methods.

The overall yield and purity of the final product can vary based on the specific conditions employed during synthesis, including temperature, solvent choice, and reaction time.

Antioxidant Properties

Research indicates that compounds similar to This compound exhibit significant antioxidant activities. For instance, studies have demonstrated that hydroxylated benzaldehydes can scavenge free radicals effectively, thereby protecting cells from oxidative stress .

Antiproliferative Effects

In vitro studies have shown that certain benzaldehyde derivatives can inhibit cell proliferation in various cancer cell lines. The mechanism often involves the inhibition of topoisomerase enzymes, which are crucial for DNA replication and repair . The presence of electron-donating groups like hydroxyl or azido can enhance this activity by increasing electron density on the aromatic ring, facilitating interactions with cellular targets.

Cytotoxicity

The cytotoxic effects of This compound have been evaluated against several cancer cell lines. Preliminary data suggest that it may induce apoptosis through intrinsic pathways by modulating Bcl-xL expression, a key regulator in apoptosis .

Table: Summary of Biological Activities

| Activity Type | Observed Effect | Reference |

|---|---|---|

| Antioxidant | Scavenging free radicals | |

| Antiproliferative | Inhibition of cancer cell growth | |

| Cytotoxicity | Induction of apoptosis |

Case Study 1: Antioxidant Activity Evaluation

A study conducted to evaluate the antioxidant capacity of various hydroxylated benzaldehydes found that This compound exhibited a significant reduction in lipid peroxidation levels in cultured neuronal cells when compared to control groups. This suggests potential neuroprotective effects that warrant further investigation.

Case Study 2: Cancer Cell Line Testing

In a comparative study involving multiple derivatives of hydroxybenzaldehydes, This compound demonstrated a notable IC50 value against breast cancer cell lines, indicating its potential as an anticancer agent. The study highlighted its mechanism involving the disruption of mitochondrial membrane potential leading to cell death.

Scientific Research Applications

Medicinal Chemistry

- Anticancer Agents : Research indicates that derivatives of hydroxybenzaldehyde can exhibit cytotoxic effects against various cancer cell lines. The azido group in 4-(2-(2-Azidoethoxy)ethoxy)-2-hydroxybenzaldehyde allows for the incorporation of additional therapeutic agents through click chemistry, potentially enhancing its anticancer activity .

- Antioxidant Activity : Compounds similar to this structure have been studied for their antioxidant properties. The ability to scavenge free radicals can be beneficial in preventing oxidative stress-related diseases .

Materials Science

- Polymer Synthesis : The azido group can participate in click reactions with alkynes to form polymers with specific functionalities. This property is utilized in creating smart materials that respond to environmental stimuli .

- Nanomaterials : The compound can be functionalized onto nanoparticles, enhancing their stability and biocompatibility. This application is particularly relevant in drug delivery systems where targeted delivery is crucial .

Bioconjugation Techniques

- Labeling Biomolecules : The azido functionality allows for selective labeling of biomolecules, which is essential in tracking biological processes. This application has significant implications in proteomics and cellular biology, where understanding protein interactions is vital .

- Fluorescent Probes : By attaching fluorescent dyes via click chemistry, this compound can be used to create highly specific probes for imaging applications in live cells .

Case Studies

Comparison with Similar Compounds

2-Hydroxy-4-methoxybenzaldehyde (CAS 673-22-3)

- Substituents : Methoxy group at the 4-position instead of the azide-containing ethoxy chain.

- Properties : Higher volatility (predicted boiling point: ~385°C) compared to the azido derivative due to reduced molecular weight (152.15 g/mol vs. ~279.28 g/mol).

- Applications : Primarily used in organic synthesis and fragrance industries. Lacks azide reactivity, limiting its utility in click chemistry .

4-(2-(1,3-Dioxan-2-yl)ethoxy)benzaldehyde (CAS 188884-61-9)

2-[4-(2-Formylphenoxy)butoxy]benzaldehyde

- Substituents : Dual aldehyde groups and a butoxy linker.

Functional Comparison Table

Reactivity and Stability

- Azide Reactivity : The terminal azide in this compound enables rapid CuAAC reactions, unlike the methoxy or dioxane derivatives. However, azides pose explosion risks under high heat or shock, requiring careful handling compared to the more stable methoxy analogue .

- Aldehyde Stability: The hydroxy group at the 2-position enhances intramolecular hydrogen bonding, stabilizing the aldehyde against oxidation—a feature absent in non-hydroxylated analogues like 4-(2-(1,3-dioxan-2-yl)ethoxy)benzaldehyde .

Preparation Methods

General Synthetic Strategy

The preparation generally involves:

- Synthesis of the azidoethoxyethoxy side chain starting from polyethoxy alcohol derivatives.

- Functionalization of the aromatic ring with hydroxy and aldehyde groups.

- Coupling of the azidoethoxyethoxy moiety to the aromatic aldehyde core.

Preparation of the Azidoethoxyethoxy Chain

The azidoethoxyethoxy side chain, often as 2-[2-(2-azidoethoxy)ethoxy]ethanol or its derivatives, is prepared via nucleophilic substitution of halogenated polyethoxy compounds with sodium azide.

This sequence is crucial as the azidoethoxyethoxy chain serves as the linker for further coupling to aromatic systems.

Synthesis of 4-(2-(2-Azidoethoxy)ethoxy)-2-hydroxybenzaldehyde

The aromatic aldehyde core with a hydroxy substituent at the ortho position is prepared separately, often by selective formylation of a hydroxy-substituted aromatic compound such as 2-hydroxybenzaldehyde derivatives.

- The hydroxybenzaldehyde core can be prepared by standard electrophilic aromatic substitution or via protection/deprotection strategies.

- The azidoethoxyethoxy chain is then attached via ether bond formation, typically through nucleophilic substitution of an activated aromatic precursor (e.g., phenolic hydroxyl activated as a leaving group or via Mitsunobu reaction).

A representative synthetic approach is:

Detailed Reaction Conditions and Purification

- Solvents: Commonly used solvents include dichloromethane (DCM), tetrahydrofuran (THF), and ethyl acetate for extraction.

- Bases: Triethylamine or sodium hydroxide are used to facilitate nucleophilic substitution and tosylation.

- Temperature: Reactions are typically conducted at 0 °C for tosylation to avoid side reactions, then warmed to room temperature or slightly elevated temperatures (40–80 °C) for substitution and azide introduction.

- Purification: Flash chromatography using solvent gradients such as DCM/methanol (95:5 to 85:15) is employed to purify intermediates and the final product.

Summary Table of Key Synthesis Steps for this compound

Research Findings and Notes

- The azide substitution reaction is efficient and high yielding when conducted at moderate temperatures (50 °C) in aqueous media.

- Tosylation of the azidoethoxyethanol intermediate proceeds quantitatively under mild basic conditions.

- Ammonolysis to form the azidoethoxyethanamine requires prolonged reaction time (up to 96 h) and moderate heat (40 °C) to achieve reasonable yields.

- The final coupling to the aromatic aldehyde is sensitive to moisture and requires anhydrous conditions to prevent hydrolysis of activated intermediates.

- Purification by flash chromatography is effective for isolating pure intermediates and final products.

- Spectroscopic data (NMR, IR, MS) confirm the successful introduction of the azido group and the integrity of the aldehyde and hydroxy functionalities.

Q & A

Q. What are the recommended synthetic routes for preparing 4-(2-(2-Azidoethoxy)ethoxy)-2-hydroxybenzaldehyde, and how can reaction efficiency be optimized?

The synthesis typically involves etherification of 2-hydroxybenzaldehyde derivatives with azide-functionalized PEG-like spacers. A validated method involves reacting 4-hydroxybenzaldehyde with bis-halogenated ethers (e.g., bis(2,2′-dichloroethyl)ether) in polar aprotic solvents like DMF under inert atmosphere (N₂ or Ar) . Key optimizations include:

- Stoichiometric control : A 1:2 molar ratio of aldehyde to halogenated ether ensures complete substitution.

- Temperature : Reactions are conducted at 80–100°C for 12–24 hours.

- Azide introduction : Post-synthesis, the terminal hydroxyl group can be converted to an azide via Mitsunobu reaction or direct substitution with NaN₃ .

- Purification : Column chromatography (silica gel, ethyl acetate/hexane) or recrystallization from ethanol/water mixtures yields >95% purity .

Q. What analytical techniques are critical for characterizing this compound, and how should data interpretation address structural ambiguities?

- NMR spectroscopy : ¹H and ¹³C NMR confirm the aromatic protons (δ 9.8–10.2 ppm for aldehyde), PEG spacer signals (δ 3.5–4.0 ppm for -OCH₂CH₂O-), and azide absence in IR (~2100 cm⁻¹) .

- Mass spectrometry : High-resolution ESI-MS validates molecular weight (e.g., [M+H]⁺ at m/z 440.50) .

- X-ray crystallography : Resolves bond angles (e.g., dihedral angles ~78° between aromatic rings) and non-covalent interactions (e.g., CH-π, hydrogen bonds) .

- Common pitfalls : Overlapping PEG signals in NMR may obscure aromatic peaks; deuterated DMSO or CDCl₃ improves resolution .

Q. How does the solubility profile of this compound influence experimental design in aqueous vs. organic systems?

The compound exhibits limited water solubility (~8–10 mg/mL) due to the hydrophobic aromatic core but dissolves readily in DMSO, DMF, or ethanol. For aqueous applications (e.g., bioconjugation):

- Co-solvents : Use 10–20% DMSO in PBS (pH 7.4) to prevent precipitation.

- PEG spacer role : The triethylene glycol (TEG) chain enhances solubility in polar organic solvents (e.g., acetonitrile) .

- Temperature dependence : Solubility increases at 37°C, critical for in vitro assays .

Advanced Research Questions

Q. What insights do crystallographic studies provide about the compound’s conformation and supramolecular interactions?

X-ray data from analogous dialdehydes reveal:

- Stereoelectronic effects : The central O atom in the PEG spacer adopts a "w" conformation with bond angles ~109–110°, stabilizing the extended structure .

- Intermolecular interactions : Weak C–H∙∙∙O hydrogen bonds (2.8–3.1 Å) and CH-π interactions (3.1–3.5 Å) drive crystal packing, influencing solid-state stability .

- Planarity deviations : The dihedral angle between aromatic rings (~78°) minimizes steric clashes, critical for designing macrocyclic precursors .

Q. How can the azide moiety be leveraged in bioorthogonal click chemistry for targeted drug delivery systems?

The terminal azide enables Cu(I)-catalyzed alkyne-azide cycloaddition (CuAAC) or strain-promoted (SPAAC) reactions:

- Conjugation protocols : React with alkyne-modified biomolecules (e.g., antibodies, peptides) in PBS (pH 7.4) at 25°C for 2–4 hours .

- Kinetic optimization : Use CuSO₄/sodium ascorbate for CuAAC (1:2 molar ratio) or dibenzocyclooctyne (DBCO) for SPAAC to avoid copper toxicity in vivo .

- Validation : Monitor conjugation efficiency via MALDI-TOF or fluorescence quenching assays .

Q. What toxicological considerations are critical for handling this compound, and how do regulatory frameworks apply?

- Acute toxicity : Limited data, but structurally similar aldehydes (e.g., 2-hydroxy-4-methoxybenzaldehyde) show moderate oral toxicity (LD₅₀ > 2000 mg/kg in rats) .

- Safety protocols : Use PPE (gloves, goggles) and work in a fume hood due to potential respiratory irritation .

- Regulatory compliance : Follow EFSA guidelines for flavouring substances (FGE.414), emphasizing genotoxicity assessments and exposure limits (<1.5 mg/kg bw/day) .

Q. How do non-covalent interactions (e.g., hydrogen bonding, CH-π) impact its reactivity in supramolecular assemblies?

- Hydrogen bonds : The phenolic -OH and aldehyde groups participate in intramolecular H-bonding, stabilizing the enol tautomer and affecting nucleophilic addition sites .

- CH-π interactions : Aliphatic CH groups from the PEG spacer engage with aromatic π-systems, influencing aggregation in solution and template-directed macrocyclization .

- Solvent effects : Polar aprotic solvents (DMF, DMSO) disrupt H-bonding, enhancing reactivity toward amines or hydrazines .

Q. What stability challenges arise under acidic/basic conditions, and how can degradation be mitigated?

- Acidic conditions : The aldehyde group undergoes hydration or polymerization below pH 4. Stabilize with antioxidants (e.g., BHT) or store at neutral pH .

- Basic conditions : Azide groups may decompose above pH 9, releasing toxic HN₃. Use buffered solutions (pH 7–8) for long-term storage .

- Light sensitivity : Protect from UV exposure to prevent radical-mediated degradation .

Q. How does this compound align with regulatory requirements for preclinical drug development?

- ICH guidelines : Characterize impurities via HPLC-MS (e.g., azide byproducts) and ensure <0.1% residual solvents (DMF, chloroform) .

- Genotoxicity : Perform Ames tests for mutagenicity, as ortho-hydroxybenzaldehydes may intercalate DNA .

- Environmental impact : Follow REACH protocols for azide disposal due to aquatic toxicity .

Q. How should researchers address contradictions in reported synthetic yields or purity across studies?

- Source validation : Compare starting material purity (e.g., 4-hydroxybenzaldehyde ≥98% by HPLC) and solvent dryness .

- Method replication : Reproduce high-yield protocols (e.g., 80% in DMF vs. 50% in THF) with strict inert atmosphere control .

- Analytical rigor : Use orthogonal techniques (e.g., NMR + LC-MS) to confirm purity, as TLC alone may miss azide byproducts .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.